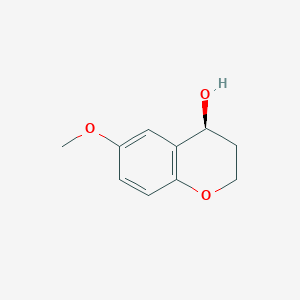![molecular formula C10H9BrN2O2 B1425458 Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1187236-18-5](/img/structure/B1425458.png)
Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate
Vue d'ensemble
Description
Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1187236-18-5 . It has a molecular weight of 269.1 . The IUPAC name for this compound is ethyl 7-bromoimidazo [1,2-a]pyridine-2-carboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate is 1S/C10H9BrN2O2/c1-2-15-10(14)8-6-13-4-3-7(11)5-9(13)12-8/h3-6H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C .Applications De Recherche Scientifique
1. Pharmaceutical Synthesis
Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate is utilized in pharmaceutical synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs). One notable application is its use in palladium-catalyzed Suzuki–Miyaura borylation reactions. This method is efficient for preparing various active agents, including potential anti-cancer and anti-TB agents. The compound has been used to form derivatives that show moderate activity against tuberculosis (TB) and potent activity in anti-cancer screening (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).
2. Anti-Hepatitis B Virus Activity
Research has been conducted on derivatives of Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate for their anti-hepatitis B virus (HBV) activity. A series of derivatives were synthesized and evaluated for their effectiveness in inhibiting the replication of HBV DNA in cell cultures. Some compounds showed high efficacy with promising IC50 values, indicating potential as anti-HBV agents (Chen et al., 2011).
3. Catalytic Applications
Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate and its derivatives have been studied for their catalytic activities. These compounds have been used as ligands in the synthesis of metal complexes, which in turn have been evaluated for catalytic efficiency in oxidation reactions. For example, their use in the oxidation of catechol to o-quinone has been explored, demonstrating their potential in catalysis (Saddik et al., 2012).
4. Synthesis of Heterocyclic Compounds
Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate is an important building block in the synthesis of various heterocyclic compounds. Its derivatives have been synthesized and evaluated for biological activities such as antioxidant and antimicrobial properties. This demonstrates its versatility in the synthesis of compounds with potential pharmaceutical applications (Youssef & Amin, 2012).
5. Synthesis of Novel Compounds
The compound is also used in the synthesis of novel tricyclic pyridinones and other complex structures. These synthetic pathways often involve key steps like Suzuki-Miyaura cross-coupling reactions, showcasing the compound's role in advanced organic synthesis (Castera-Ducros, Crozet, & Vanelle, 2006).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-6-13-4-3-7(11)5-9(13)12-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBQFCWFNJYWEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC(=CC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679696 | |
| Record name | Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate | |
CAS RN |
1187236-18-5 | |
| Record name | Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




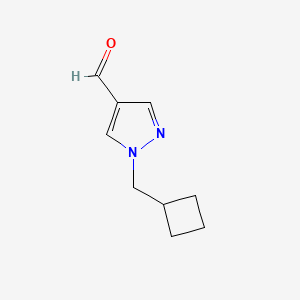
![3-Ethoxyspiro[3.3]heptan-1-ol](/img/structure/B1425381.png)

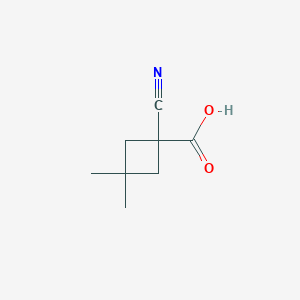
![[1-Cyclopropyl-2-(propylthio)ethyl]methylamine](/img/structure/B1425385.png)
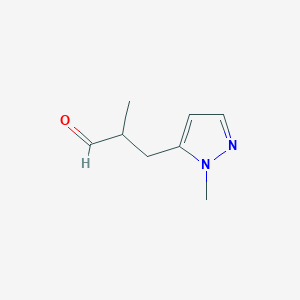
![N-[4-(hydroxymethyl)phenyl]pent-4-enamide](/img/structure/B1425389.png)
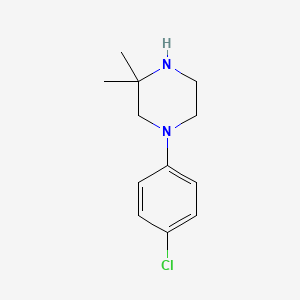
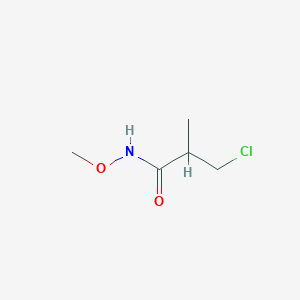
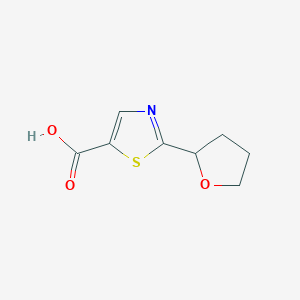
![2,3-Dihydrospiro[indene-1,2'-morpholine]](/img/structure/B1425396.png)
